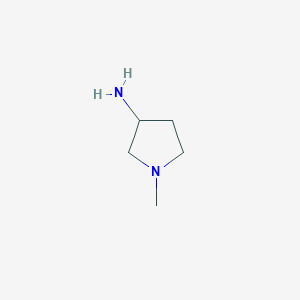

1-Methylpyrrolidin-3-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-Methylpyrrolidin-3-amine often involves innovative methods to functionalize unactivated C(sp3)-H bonds of aliphatic amines. For instance, the iridium-catalyzed, β-selective silylation of aliphatic amines to form silapyrrolidines represents a significant advance, providing silicon-containing analogs of common saturated nitrogen heterocycles and precursors to 1,2-amino alcohols (Bo Su, Taegyo Lee, J. Hartwig, 2018).

Molecular Structure Analysis

The molecular structure of 1-Methylpyrrolidin-3-amine and related compounds is crucial for understanding their reactivity and properties. The synthesis and structural elucidation of novel compounds, such as those from microwave-assisted, chemoselective synthesis, reveal intricate details about their molecular framework, contributing to our comprehension of their chemical behavior (E. Azmy, B. Awad, H. A. Hefni, H. Saad, Affaf Eltoukhy, A. Mabied, 2018).

Chemical Reactions and Properties

Chemical reactions involving 1-Methylpyrrolidin-3-amine derivatives underscore the compound's versatility. The efficient synthesis of methylenetetrahydrofurans and methylenepyrrolidines by formal [3+2] cycloadditions demonstrates the compound's utility in creating complex nitrogen-containing ring systems, which are prevalent in bioactive molecules (S. Yamazaki, 2008).

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Research : 1-Methylpyrrolidin-3-amine derivatives have been investigated in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment. These compounds exhibit excellent enzyme and cellular potency, and one such compound, ABT-888, has entered clinical trials (Penning et al., 2009).

Material Science : The compound has been used in the synthesis of copper complexes, which show potential for various applications in material science. For example, bis[bis(methoxycarbimido)aminato]copper(II) 1-methylpyrrolidin-2-one disolvate exhibits unique structural properties (Chippindale et al., 2009).

Pharmaceutical Synthesis : It's also involved in the synthesis of H3 receptor antagonists like ABT-239, showing efficiency and selectivity in the process. This highlights its role in pharmaceutical drug development (Ku et al., 2006).

Synthesis of Zeolite Materials : 1-Methylpyrrolidin-3-amine has been used in the solvothermal synthesis of aluminophosphate zeotypes, showing its utility in creating novel porous materials (Wragg et al., 2011).

Organometallic Chemistry : The compound finds applications in catalysis, as demonstrated by its role in tandem hydroamination/hydrosilation reactions catalyzed by cationic iridium(I) complexes (Field et al., 2003).

Reactivity Studies : Its reactivity has been studied in nucleophilic reactions with tertiary amines, contributing to a deeper understanding of chemical kinetics and reactivity (Ammer et al., 2010).

Surface Chemistry : Research has also focused on the reactions of cyclic amines, including 1-Methylpyrrolidin-3-amine, on semiconductor surfaces, which is relevant in materials science and nanotechnology (Wang et al., 2003).

Synthesis of Amino Alcohols : It's used in the enantioselective synthesis of 1,3-amino alcohols, demonstrating its versatility in organic synthesis (Jha et al., 2010).

Reductive Amination : Its zinc borohydride derivative is utilized in the reductive amination of aldehydes and ketones, a fundamental reaction in organic chemistry (Alinezhad et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Pyrrolidine derivatives, including 1-Methylpyrrolidin-3-amine, have significant potential in drug discovery due to their versatile scaffold, which allows efficient exploration of the pharmacophore space . They contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Relevant Papers Several relevant papers were found during the search . These papers discuss the synthesis, properties, and applications of 1-Methylpyrrolidin-3-amine and other pyrrolidine derivatives . They provide valuable insights into the potential of these compounds in various fields, particularly in drug discovery .

Eigenschaften

IUPAC Name |

1-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHOPMIDKWXFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596684 | |

| Record name | 1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpyrrolidin-3-amine | |

CAS RN |

13220-27-4 | |

| Record name | 1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)